N-Acetyl-D-glutamine

Description

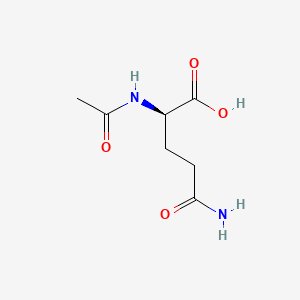

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMRODHGGIIXDV-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Acetyl-D-glutamine biological function

An In-depth Technical Guide on the Biological Function of N-Acetyl-D-glutamine

Introduction

This compound is the acetylated form of the D-isomer of the amino acid glutamine[1]. In the landscape of biochemistry and pharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. While its enantiomer, N-acetyl-L-glutamine (also known as Aceglutamide), is recognized for its neuroprotective effects and its role as a stable precursor to L-glutamine, the biological function of this compound is fundamentally different[2][3][4]. Mammalian biological systems, from enzymes to transporters, are highly stereospecific and are evolved to primarily recognize and metabolize L-amino acids[5]. Consequently, this compound is largely considered to be biologically inert.

This technical guide provides a comprehensive overview of the biological standing of this compound. It contrasts its properties with its biologically active L-isomer, presents the limited available data, and details its primary application in research as an analytical standard and stereoisomeric control. This document is intended for researchers, scientists, and drug development professionals working with amino acid derivatives and investigating stereospecific metabolic pathways.

Stereochemistry: The Defining Factor for Biological Activity

The core difference between N-Acetyl-L-glutamine and this compound lies in their three-dimensional structure. They are enantiomers—non-superimposable mirror images of each other. This structural distinction is paramount, as biological interactions are governed by precise molecular recognition.

Caption: Chemical structures of N-Acetyl-L-glutamine and this compound.

Enzymes responsible for the metabolism of acetylated amino acids, such as acylases, exhibit high stereospecificity. These enzymes catalyze the hydrolysis of N-acetylated L-amino acids but are generally inactive towards their D-counterparts[6]. This enzymatic selectivity is the primary reason for the lack of significant metabolism and bioavailability of this compound in mammalian systems.

The Biological Role of this compound: A Study in Contrast

There is a notable absence of evidence in scientific literature supporting a direct, significant biological function for this compound within mammalian systems. Its primary role in research is as a negative control or a comparator to its L-isomer. However, some studies have noted stereoselective plasma protein binding, which indicates some level of interaction with biological macromolecules, though this does not lead to metabolic utilization[].

To understand the significance of this compound's inactivity, it is essential to review the well-documented functions of its L-enantiomer.

Functions of N-Acetyl-L-glutamine

N-Acetyl-L-glutamine serves as a highly stable and bioavailable precursor for L-glutamine, overcoming the instability of free glutamine in aqueous solutions[3]. Upon administration, it is deacetylated by acylase enzymes to release L-glutamine, which then participates in numerous critical metabolic pathways[6].

-

Neuroprotection : Aceglutamide can cross the blood-brain barrier, where it is converted to glutamine and subsequently glutamate and GABA[3]. It has been shown to reduce infarct volume and inhibit neuronal apoptosis following cerebral ischemia by enhancing antioxidant systems (GSH, Trx, Nrf2), activating the Akt/Bcl-2 anti-apoptotic pathway, and inhibiting pro-apoptotic factors like ASK1 and TRAF1[2][4].

-

Immune System Support : Glutamine is a primary energy source for immune cells like lymphocytes[8]. Supplementation with N-Acetyl-L-glutamine can bolster leukocyte function and enhance immune responses[8].

-

Antioxidant and Anti-inflammatory Properties : By providing a source of glutamine, N-Acetyl-L-glutamine supports the synthesis of glutathione (GSH), the body's primary endogenous antioxidant. This helps to reduce oxidative stress and inflammation markers[8].

References

- 1. N(2)-acetyl-D-glutamine | C7H12N2O4 | CID 444019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide on the Core Mechanism of Action of N-Acetyl-D-glutamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Chirality Question in Glutamine Metabolism

Glutamine, the most abundant amino acid in the human body, is crucial for a myriad of physiological processes, including protein synthesis, immune function, and nitrogen transport.[1][2] Its acetylated form, N-Acetyl-L-glutamine, has been developed as a more stable and bioavailable precursor to L-glutamine for therapeutic and supplemental applications.[3][4] However, the biological significance of its D-enantiomer, N-Acetyl-D-glutamine, remains largely uninvestigated. This guide directly addresses the topic of this compound's mechanism of action, a subject for which there is a notable scarcity of direct scientific evidence.

N-Acetyl-L-glutamine: A Well-Characterized Prodrug (A Comparative Baseline)

To understand the potential actions of the D-isomer, it is instructive to first review the established mechanism of N-Acetyl-L-glutamine. It is primarily recognized as a stable, water-soluble prodrug of L-glutamine.[4]

Key aspects of N-Acetyl-L-glutamine's mechanism of action include:

-

Enhanced Stability: The N-acetylation prevents the spontaneous cyclization and degradation that L-glutamine undergoes in aqueous solutions.[5][6]

-

Enzymatic Conversion to L-glutamine: Following administration, N-Acetyl-L-glutamine is hydrolyzed by stereospecific enzymes, primarily Aminoacylase I, which is specific for N-acyl-L-amino acids, to release L-glutamine and acetate.[7]

-

Bioavailability and Distribution: It can cross the blood-brain barrier, delivering L-glutamine to the central nervous system.[4]

-

Physiological Effects: Once converted to L-glutamine, it participates in all of L-glutamine's metabolic functions, including serving as a precursor for the neurotransmitters glutamate and GABA, supporting antioxidant defense through glutathione synthesis, and acting as an energy source for rapidly dividing cells.[2][3][8]

Signaling Pathways Influenced by N-Acetyl-L-glutamine (via L-Glutamine)

The diagram below illustrates the established metabolic pathway of N-Acetyl-L-glutamine and its subsequent involvement in key cellular processes.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. researchgate.net [researchgate.net]

- 3. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]

- 4. Glutamine - Military Strategies for Sustainment of Nutrition and Immune Function in the Field - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Energy metabolism and glutamate-glutamine cycle in the brain: a stoichiometric modeling perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

Stereospecific Effects of N-Acetyl-D-glutamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereospecific effects of N-Acetyl-D-glutamine, contrasting its biological profile with that of its well-studied L-isomer, N-Acetyl-L-glutamine. While N-Acetyl-L-glutamine serves as a stable pro-drug for L-glutamine with established roles in neuroprotection, immune modulation, and cellular metabolism, evidence regarding the specific biological activities of this compound in mammals is notably scarce. This guide synthesizes the available data on the stereoselective pharmacokinetics and metabolism of N-acetylated amino acids, highlighting the pivotal role of stereospecific enzymes such as aminoacylase I. Detailed experimental protocols for the chiral separation and pharmacokinetic analysis of N-acetylglutamine enantiomers are provided, alongside a discussion of the probable metabolic fate of the D-isomer. The document aims to equip researchers with the foundational knowledge and methodologies required to explore the potential, though currently unelucidated, therapeutic applications of this compound.

Introduction

Glutamine is the most abundant free amino acid in the human body and plays a critical role in a myriad of physiological processes, including nitrogen transport, immune function, and gut health. However, L-glutamine is unstable in aqueous solutions, limiting its use in parenteral nutrition and other liquid formulations. N-Acetyl-L-glutamine (NAG-L) was developed as a stable, biologically available precursor to L-glutamine.[1] The acetylation of the amino group enhances stability, and in vivo, the acetyl group is cleaved to release L-glutamine.[1] Given the stereospecific nature of biological systems, the question arises as to the physiological effects of the D-enantiomer, this compound (NAG-D). This guide explores the current understanding of the stereospecific effects of NAG-D, focusing on its metabolism, pharmacokinetics, and potential biological activities in comparison to NAG-L.

Stereoselective Metabolism of N-Acetylglutamine

The primary metabolic pathway for N-acetylated amino acids involves deacetylation by acylase enzymes. In mammals, aminoacylase I (ACY1) is a key cytosolic, zinc-binding enzyme that catalyzes the hydrolysis of N-acylated L-amino acids.[2] This enzyme is abundantly expressed in the kidney and is responsible for the catabolism and salvage of acylated amino acids.[2][3]

Crucially, aminoacylase I exhibits strict stereospecificity for L-amino acids.[4] It does not effectively hydrolyze N-acyl-D-amino acids. This enzymatic specificity is the basis for the industrial production of pure L-amino acids from a racemic mixture of N-acyl-D,L-amino acids.[4]

This stereoselectivity strongly suggests that this compound is a poor substrate for deacetylation in mammals. Consequently, it is unlikely to serve as an efficient precursor for D-glutamine in vivo.

Proposed Metabolic Pathway

The differential metabolism of N-Acetyl-L-glutamine and this compound can be visualized as follows:

Caption: Differential metabolism of N-Acetylglutamine enantiomers.

Comparative Pharmacokinetics

Pharmacokinetic studies have confirmed the stereoselective disposition of N-acetylglutamine enantiomers. A validated high-performance liquid chromatography-mass spectrometry (HPLC-MS) method has been developed for the simultaneous separation and determination of N-Acetyl-L-glutamine and this compound in biological samples.[5][6]

A study investigating the plasma protein binding of N-acetylglutamine enantiomers in rats demonstrated stereoselective binding.[6] This difference in protein binding can further contribute to the distinct pharmacokinetic profiles of the two isomers.

Quantitative Pharmacokinetic Parameters (Hypothetical)

Based on the principles of stereoselective metabolism, a hypothetical comparison of the pharmacokinetic parameters of N-Acetyl-L-glutamine and this compound following intravenous administration is presented in the table below. It is important to note that these are expected trends and require experimental validation.

| Parameter | N-Acetyl-L-glutamine | This compound | Rationale |

| Clearance (CL) | Higher | Lower | Rapid metabolic clearance of the L-isomer by aminoacylase I. |

| Half-life (t½) | Shorter | Longer | Slower elimination of the D-isomer, primarily via renal excretion. |

| Volume of Distribution (Vd) | Potentially different | Potentially different | Differences in plasma protein binding and tissue distribution. |

| Urinary Excretion (unchanged) | Low | High | The L-isomer is metabolized, while the D-isomer is poorly metabolized. |

Biological Effects: A Tale of Two Isomers

N-Acetyl-L-glutamine: A Well-Characterized Prodrug

The biological effects of N-Acetyl-L-glutamine are largely attributed to its conversion to L-glutamine. These effects are extensive and include:

-

Neuroprotection: L-glutamine is a precursor to the neurotransmitters glutamate and GABA.[7] N-Acetyl-L-glutamine has been shown to have neuroprotective effects in models of cerebral ischemia.[8]

-

Immune Modulation: L-glutamine is a key fuel source for immune cells, and supplementation can enhance immune function.[1]

-

Gut Health: L-glutamine is crucial for maintaining the integrity of the intestinal mucosa.[9]

-

Anti-inflammatory and Antioxidant Effects: L-glutamine can reduce markers of inflammation and oxidative stress.[1]

This compound: An Enigma in Mammalian Systems

In stark contrast to its L-isomer, there is a significant lack of published data on the specific biological effects of this compound in mammals. Based on the metabolic data, it is likely that this compound does not significantly contribute to the body's pool of glutamine.

While D-amino acids are known to have biological roles (e.g., D-serine as a co-agonist at the NMDA receptor), D-glutamine is generally considered to be metabolically inert in mammalian cells.[5][10] Therefore, any biological activity of this compound would likely be due to the intact molecule itself or potential metabolites other than D-glutamine.

Potential, yet unproven, areas of investigation for the biological effects of this compound could include:

-

Direct Receptor Interactions: The intact molecule could potentially interact with specific receptors or enzymes.

-

Modulation of Gut Microbiota: As the D-isomer is likely to pass through the gastrointestinal tract largely unabsorbed, it could be metabolized by the gut microbiota, potentially influencing the composition and metabolic output of the microbiome.

-

"Drug-like" Effects: The molecule could exert pharmacological effects independent of its role as an amino acid precursor.

Experimental Protocols

Chiral Separation and Pharmacokinetic Analysis of N-Acetylglutamine Enantiomers

This protocol is adapted from the validated HPLC-MS method described by Zhang et al. (2017).[5]

Objective: To separate and quantify N-Acetyl-L-glutamine and this compound in plasma samples for pharmacokinetic studies.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane (containing 0.1% acetic acid) and ethanol (75:25, v/v)

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Ion Electrospray (ESI-)

-

Detection Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

N-acetylglutamine enantiomers: [M-H]⁻ m/z 187.0540

-

Internal Standard (e.g., Aspirin): [M-H]⁻ m/z 179.0240

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the HPLC-MS system.

Data Analysis:

-

Construct calibration curves for each enantiomer using standards of known concentrations.

-

Calculate the concentration of each enantiomer in the plasma samples based on the peak area ratios relative to the internal standard.

-

Use pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, and t½ for each enantiomer.

Caption: Workflow for Chiral Pharmacokinetic Analysis.

In Vitro Deacetylation Assay

Objective: To determine the stereospecificity of aminoacylase I for this compound.

Materials:

-

Recombinant human aminoacylase I (ACY1)

-

N-Acetyl-L-glutamine

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

HPLC system for amino acid analysis

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, ACY1, and either N-Acetyl-L-glutamine or this compound.

-

Incubate the reactions at 37°C for various time points.

-

Stop the reactions by adding the quenching solution.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the presence of L-glutamine or D-glutamine using a suitable analytical method (e.g., HPLC with pre-column derivatization).

Expected Outcome: The reaction with N-Acetyl-L-glutamine will show a time-dependent increase in L-glutamine concentration. The reaction with this compound will show little to no formation of D-glutamine.

Conclusion and Future Directions

The available evidence strongly indicates a significant stereospecific effect in the metabolism and pharmacokinetics of N-acetylglutamine. N-Acetyl-L-glutamine is readily hydrolyzed by aminoacylase I to release biologically active L-glutamine, making it an effective pro-drug. In contrast, this compound is a poor substrate for this enzyme and is likely to be metabolically inert in mammals, with its primary route of elimination being renal excretion of the unchanged molecule.

The lack of data on the direct biological effects of this compound represents a significant knowledge gap. Future research should focus on:

-

In vivo pharmacokinetic studies directly comparing the disposition of this compound and N-Acetyl-L-glutamine in a relevant animal model.

-

Investigating the potential for this compound to be metabolized by the gut microbiota and the subsequent effects on the host.

-

Screening this compound for any direct pharmacological activity on various receptors and enzymes, particularly those in the central nervous system, given the neuroactive properties of other D-amino acids.

-

Exploring potential anti-inflammatory or immunomodulatory effects of the intact this compound molecule, independent of its conversion to glutamine.

A thorough understanding of the stereospecific effects of this compound is essential for a complete picture of N-acetylated amino acid biology and could potentially unveil novel therapeutic avenues. This guide provides the necessary background and experimental frameworks to stimulate and support such investigations.

References

- 1. Page loading... [guidechem.com]

- 2. usbio.net [usbio.net]

- 3. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminoacylase - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Glutamine as an Immunonutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-Acetyl-D-glutamine as a Potential Enzyme Inhibitor: A Technical Guide

Abstract

N-Acetyl-D-glutamine is a derivative of the D-enantiomer of the amino acid glutamine. While its L-counterpart, N-Acetyl-L-glutamine, is recognized as a stable source of L-glutamine with various physiological roles, there is a significant gap in the scientific literature regarding the specific enzyme inhibitory activities of this compound. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as an enzyme inhibitor. It outlines potential enzyme targets based on the metabolism of related D-amino acid and N-acetylated amino acid compounds, details experimental protocols for screening and characterization, and provides a basis for data analysis and visualization.

Introduction

The exploration of novel enzyme inhibitors is a cornerstone of drug discovery and biochemical research. N-acetylated amino acids represent a class of molecules with the potential for specific interactions with enzyme active sites. While L-amino acids and their derivatives are extensively studied, D-amino acids and their N-acetylated forms remain a relatively underexplored area of research. D-amino acids are known to play roles in bacteria and have been identified in mammals, suggesting the existence of enzymes that can process these stereoisomers.[1]

This guide focuses on this compound, a compound for which there is currently limited direct evidence of enzyme inhibition. The content herein is therefore presented as a theoretical and methodological framework to enable the scientific community to systematically evaluate its potential as an enzyme inhibitor.

Potential Enzyme Targets for this compound

Based on the metabolism of related compounds, several classes of enzymes could be considered as potential targets for this compound.

-

D-amino Acid Oxidases (DAAO): These enzymes catalyze the oxidative deamination of D-amino acids.[2][3] Given their specificity for D-enantiomers, DAAOs are a primary potential target. This compound could act as a competitive or allosteric inhibitor.

-

N-Acyl-D-amino Acid Deacetylases: Enzymes that hydrolyze the N-acetyl group from N-acetyl-D-amino acids are plausible targets. For instance, N-acetyl-D-glutamate deacetylase has been identified and shown to be inhibited by substrate analogs.[4] It is conceivable that a similar enzyme exists for this compound.

-

Glutaminases: These enzymes catalyze the hydrolysis of glutamine to glutamate.[5][6] While they primarily act on L-glutamine, the potential for interaction with the D-enantiomer or its acetylated form, particularly in microorganisms, should not be discounted.

-

Glutamine Synthetase (GS): This enzyme catalyzes the synthesis of glutamine from glutamate and ammonia.[7][8][9] Inhibition of GS could have significant metabolic consequences.

-

Protein N-terminal Acetyltransferases (NATs): These enzymes catalyze the acetylation of the N-terminus of proteins. While their primary substrates are protein N-termini, the potential for small molecule inhibition exists. For example, potent bisubstrate inhibitors have been developed for protein N-terminal acetyltransferase D (NatD).[10][11]

Data Presentation: Inhibitory Activity of a Related N-Acetyl-D-amino Acid Derivative

Due to the lack of specific data for this compound, the following table summarizes the inhibitory potency of N-acetyl-D-ornithine, a structurally related compound, against Nα-acetyl-L-ornithine deacetylase (ArgE). This serves as an example of the type of quantitative data that should be generated for this compound.

| Inhibitor | Target Enzyme | IC50 (µM) | Reference |

| Nα-acetyl-D-ornithine | Nα-acetyl-L-ornithine deacetylase (ArgE) | 200 - 410 | [12] |

Experimental Protocols

The following are detailed, generalized protocols for assessing the enzyme inhibitory potential of this compound.

General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a common method for measuring enzyme activity and its inhibition by monitoring changes in absorbance.[13][14][15][16][17]

Materials:

-

Purified target enzyme

-

Substrate (that produces a chromogenic product upon enzymatic reaction)

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

This compound (dissolved in a suitable solvent, e.g., water or DMSO)

-

Positive control inhibitor (if available)

-

Negative control (solvent only)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound. The final concentration of any solvent (e.g., DMSO) should be kept low (typically <1%) in the final assay volume.

-

Assay Setup: In a 96-well plate, add the assay buffer, followed by the desired concentrations of this compound or the negative control.

-

Enzyme Addition: Add the purified enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Measurement: Immediately place the microplate in a spectrophotometer and measure the change in absorbance at the appropriate wavelength over time.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound. Determine the percent inhibition relative to the negative control and calculate the IC50 value.

General Fluorometric Enzyme Inhibition Assay

Fluorometric assays offer higher sensitivity and are suitable for enzymes where a fluorescent product is generated from a non-fluorescent substrate or vice versa.[18][19][20][21][22]

Materials:

-

Purified target enzyme

-

Fluorogenic substrate

-

Assay buffer

-

This compound

-

96-well black microplate

-

Microplate fluorometer

Procedure:

-

Reagent Preparation: Prepare solutions as described in the spectrophotometric assay, protecting fluorogenic substrates from light.

-

Assay Setup: In a black 96-well plate, add the assay buffer and serial dilutions of this compound.

-

Enzyme Addition and Pre-incubation: Add the enzyme to each well and pre-incubate.

-

Reaction Initiation: Add the fluorogenic substrate to start the reaction.

-

Measurement: Measure the increase or decrease in fluorescence intensity over time using a microplate fluorometer with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for this compound.

Kinetic Analysis of Inhibition Mechanism

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme assays are performed with varying concentrations of both the substrate and this compound.[23][24][25][26][27]

Procedure:

-

Set up a matrix of reactions with a range of substrate concentrations (e.g., 0.1x to 10x the Michaelis constant, Km) and several fixed concentrations of this compound (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).

-

Measure the initial reaction velocity for each condition.

-

Data Analysis: Plot the data using methods such as the Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or non-linear regression to the Michaelis-Menten equation. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing a potential enzyme inhibitor like this compound.

Workflow for inhibitor screening and characterization.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway where a D-amino acid oxidase (DAAO), a potential target of this compound, plays a role in modulating neurotransmission by regulating the levels of the D-amino acid co-agonist, D-serine, at the NMDA receptor.

Hypothetical inhibition of DAAO by this compound.

Conclusion

While direct evidence for the enzyme inhibitory properties of this compound is currently lacking, this technical guide provides a robust framework for its systematic investigation. By exploring its effects on rationally chosen potential enzyme targets using established biochemical and kinetic methodologies, researchers can elucidate the biological activity of this compound. The detailed protocols and conceptual frameworks presented here are intended to facilitate the initiation of research into this and other understudied N-acetyl-D-amino acid derivatives, potentially uncovering novel modulators of enzymatic activity with applications in drug discovery and chemical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Glutamine synthetase - Wikipedia [en.wikipedia.org]

- 8. Glutamine Synthetase: Diverse Regulation and Functions of an Ancient Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel bisubstrate inhibitors for protein N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Bisubstrate Inhibitors for Protein N-Terminal Acetyltransferase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors of N(alpha)-acetyl-L-ornithine deacetylase: synthesis, characterization and analysis of their inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. bitesizebio.com [bitesizebio.com]

- 18. benchchem.com [benchchem.com]

- 19. nrel.colostate.edu [nrel.colostate.edu]

- 20. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 21. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]

- 23. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies | MDPI [mdpi.com]

- 25. fiveable.me [fiveable.me]

- 26. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 27. Khan Academy [khanacademy.org]

In Vitro Studies of N-Acetyl-D-glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of in vitro research on N-Acetyl-D-glutamine (NADG). A thorough review of the scientific literature reveals a significant scarcity of studies focused specifically on the D-enantiomer of N-acetyl-glutamine. The vast majority of research investigates the biological effects of its counterpart, N-Acetyl-L-glutamine (NALG), primarily due to its role as a stable source of L-glutamine in cell culture media. This guide will first address the limited understanding of NADG's in vitro activity and its potential metabolic fate. Subsequently, it will present a detailed examination of the in vitro studies conducted on NALG, covering its effects on cell proliferation, neuroprotection, and inflammation. This comparative approach is intended to provide researchers with a foundational understanding of acetylated glutamine in a biological context, while highlighting a significant gap in the current scientific knowledge regarding the D-enantiomer.

Introduction: The Enantiomeric Divide in N-Acetyl-glutamine Research

N-acetyl-glutamine exists in two stereoisomeric forms: this compound (NADG) and N-Acetyl-L-glutamine (NALG). While chemically similar, their biological activities in vitro are expected to differ significantly due to the stereospecificity of enzymes and receptors. L-glutamine is an essential amino acid for the proliferation and maintenance of mammalian cells in culture, serving as a key source of energy and nitrogen for the synthesis of proteins and nucleic acids.[1] However, L-glutamine is unstable in liquid media, degrading into pyroglutamic acid and ammonia, the latter of which can be toxic to cells.[2] NALG was developed as a stable L-glutamine pro-drug, which is readily deacetylated by intracellular enzymes to release L-glutamine.[3][4]

Conversely, in vitro studies dedicated to NADG are virtually absent from the published literature. This disparity is likely due to the fact that D-amino acids are not typically utilized by mammalian cells in the same manner as their L-counterparts.

The Putative In Vitro Fate of this compound

In the absence of direct experimental evidence, the in vitro fate of NADG can be hypothesized based on the known metabolism of D-amino acids. The primary enzyme responsible for the catabolism of D-amino acids in mammals is D-amino acid oxidase (DAAO).[5][6][7] This flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, hydrogen peroxide, and ammonia.[5] However, DAAO activity is not ubiquitous across all cell types and is notably absent in some cultured human epidermal cells.[8] The presence and activity of DAAO in specific cell lines would be a critical determinant of NADG's metabolic fate.

Furthermore, for NADG to be metabolized by DAAO, it would likely first need to be deacetylated to D-glutamine. The existence of a specific this compound deacetylase in mammalian cells has not been described. While bacteria possess a range of D-amino acid metabolizing enzymes,[9] their relevance to sterile in vitro mammalian cell culture is minimal.

It is also possible that NADG remains metabolically inert in most in vitro systems, or that it exerts biological effects through mechanisms independent of its conversion to D-glutamine. However, without dedicated studies, these possibilities remain speculative.

Figure 1: Hypothetical metabolic pathway of this compound in vitro.

In Vitro Studies of N-Acetyl-L-glutamine (NALG)

Given the lack of data on NADG, this section will detail the in vitro research on NALG to provide a comprehensive understanding of acetylated glutamine.

NALG as a Stable Source of L-Glutamine

NALG is widely used as a substitute for L-glutamine in cell culture media to overcome the instability of the free amino acid.[3] Its dipeptide form, L-alanyl-L-glutamine, is also commonly used for the same purpose.[10] In vitro studies have consistently demonstrated that various cell types can utilize NALG as a source of L-glutamine to support growth and proliferation.[11]

The mechanism of action involves the uptake of NALG into the cell, followed by intracellular enzymatic hydrolysis to release L-glutamine and acetate. This process provides a steady and controlled supply of L-glutamine, avoiding the rapid degradation and ammonia buildup associated with free L-glutamine.[3]

Figure 2: Intracellular processing of N-Acetyl-L-glutamine.

Effects on Cancer Cell Proliferation

L-glutamine is a critical nutrient for rapidly proliferating cancer cells, a phenomenon often referred to as "glutamine addiction".[12][13] Consequently, NALG, as a source of L-glutamine, can support the growth of various tumor cell lines in vitro. One study compared the effects of L-glutamine, NALG, and glutamine-containing dipeptides on the proliferation of several human tumor cell lines.[11] The results indicated that while NALG could stimulate cell growth in glutamine-free media, its efficacy was lower than that of free L-glutamine or L-alanyl-L-glutamine in some cell lines when measured by MTT assay.[11]

| Cell Line | Compound | Concentration | Effect on Proliferation | Assay | Reference |

| K 562 (Leukemia) | N-Acetyl-L-glutamine | Not specified | Stimulated growth vs. glutamine-free media | [3H] Thymidine incorporation, MTT | [11] |

| Kato III (Stomach) | N-Acetyl-L-glutamine | Not specified | Stimulated growth vs. glutamine-free media | [3H] Thymidine incorporation, MTT | [11] |

| Panc 1 (Pancreas) | N-Acetyl-L-glutamine | Not specified | Stimulated growth vs. glutamine-free media | [3H] Thymidine incorporation, MTT | [11] |

| T 47 D (Breast) | N-Acetyl-L-glutamine | Not specified | Not significant stimulation vs. glutamine-free media | [3H] Thymidine incorporation, MTT | [11] |

Table 1: Summary of In Vitro Effects of N-Acetyl-L-glutamine on Cancer Cell Proliferation

The reduced proliferative effect of NALG compared to L-glutamine in some contexts may be due to the rate of its uptake and/or hydrolysis, which could be a limiting factor for cells with very high glutamine demand.

Neuroprotective Effects of NALG (Aceglutamide)

N-Acetyl-L-glutamine, also known as aceglutamide, has been investigated for its neuroprotective properties. In vitro studies have shown that aceglutamide can protect neuronal cells from various stressors. For instance, in a model of H2O2-induced oxidative stress in PC12 cells, aceglutamide at concentrations of 1-10 µM improved cell viability, reduced levels of reactive oxygen species (ROS) and nitric oxide (NO), and upregulated the antioxidant glutathione (GSH).[14] It is suggested that these effects are mediated through the enhancement of the Nrf2/Trx antioxidant system.[14]

Another study demonstrated that glutamine protects cultured neuronal cells against the amyloid-beta peptide, a key factor in Alzheimer's disease.[15][16][17] While this study used L-glutamine, the findings are relevant to NALG as a stable precursor.

| Cell Line | Stressor | NALG Concentration | Observed Neuroprotective Effects | Reference |

| PC12 | H2O2 | 1-10 µM | Increased cell viability, decreased ROS and NO, increased GSH | [14] |

Table 2: In Vitro Neuroprotective Effects of N-Acetyl-L-glutamine

The proposed signaling pathway for the neuroprotective effects of aceglutamide involves the activation of the Akt/Bcl-2 anti-apoptotic pathway and the inhibition of ASK1 and TRAF1.[14]

Figure 3: Proposed neuroprotective signaling pathways of N-Acetyl-L-glutamine.

Anti-inflammatory Effects

The anti-inflammatory effects of glutamine are well-documented.[18][19] In vitro, glutamine has been shown to attenuate inflammation in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[19] It achieves this by decreasing the expression of inflammatory proteins like iNOS and COX-2, and down-regulating the mRNA transcription of cytokines such as TNF-α, IL-6, and IL-1β.[19] This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[19] While these studies were conducted with L-glutamine, NALG would be expected to elicit similar effects following its intracellular conversion.

| Cell Line | Stimulant | Glutamine Concentration | Anti-inflammatory Effects | Reference |

| RAW 264.7 Macrophages | LPS | 2-10 mM | Decreased iNOS, COX-2, TNF-α, IL-6, IL-1β; Reduced ROS | [19] |

Table 3: In Vitro Anti-inflammatory Effects of L-Glutamine (Relevant to NALG)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of in vitro studies. Below are generalized protocols for assays commonly used to assess the biological effects of compounds like N-acetyl-glutamine.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., NALG) and appropriate controls (e.g., vehicle, positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[20][21]

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20][21]

Figure 4: General workflow for an MTT cell viability assay.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of cytokines in cell culture supernatants.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[22][23]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

-

Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells and incubate.[22]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).[22]

-

Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Conclusion and Future Directions

The in vitro study of N-acetyl-glutamine is overwhelmingly focused on the L-enantiomer, NALG, due to its utility as a stable L-glutamine source in cell culture. Research on NALG has provided valuable insights into its role in supporting cancer cell proliferation and its potential as a neuroprotective agent. However, a significant knowledge gap exists regarding the in vitro biological effects of this compound.

Future research should aim to:

-

Characterize the in vitro metabolism of NADG: Determine if common cell lines can deacetylate NADG and if the resulting D-glutamine is metabolized by D-amino acid oxidase.

-

Investigate the biological activity of NADG: Conduct systematic in vitro screens to assess the effects of NADG on cell proliferation, viability, signaling, and inflammation in a variety of cell types.

-

Perform comparative studies: Directly compare the in vitro effects of NADG and NALG to elucidate the stereospecificity of their biological actions.

Addressing these questions will provide a more complete understanding of the biology of N-acetylated glutamine and could potentially uncover novel biological activities of the D-enantiomer.

References

- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 2. Prerequisites for cytokine measurements in clinical trials with multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]

- 4. researchgate.net [researchgate.net]

- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 8. Studies of D-amino acid oxidase activity in human epidermis and cultured human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial d-amino acid oxidases: Recent findings and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijsciences.com [ijsciences.com]

- 13. Glutamine’s double-edged sword: fueling tumor growth and offering therapeutic hope - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Glutamine Acts as a Neuroprotectant against DNA Damage, Beta-Amyloid and H2O2-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glutamine acts as a neuroprotectant against DNA damage, beta-amyloid and H2O2-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glutamine Attenuates Inflammation and Stimulates Amniotic Cell Proliferation in Premature Rupture of Membranes-related in vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Cytokine Elisa [bdbiosciences.com]

- 23. Cytokine Elisa [bdbiosciences.com]

N-Acetyl-D-glutamine in Metabolic Pathway Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylated amino acids are emerging as a significant class of biomolecules involved in various physiological and pathological processes. While the roles of many L-enantiomer N-acetylated amino acids are increasingly understood, their D-counterparts remain largely unexplored. This technical guide focuses on N-Acetyl-D-glutamine, providing a comprehensive overview of its context within metabolic pathways, with a comparative analysis of its better-understood stereoisomer, N-Acetyl-L-glutamine.

This document outlines the current, albeit limited, understanding of this compound's metabolic significance, details the analytical methodologies for its quantification, and presents experimental protocols. Due to the scarcity of specific data on the D-enantiomer, this guide leverages the extensive research on N-Acetyl-L-glutamine to provide a foundational understanding for researchers venturing into the study of D-amino acid metabolism.

Introduction to N-Acetylated Amino Acids

N-acetylation is a crucial post-translational modification that can alter the function and characteristics of amino acids and proteins. This modification involves the addition of an acetyl group to the nitrogen atom of an α-amino acid. Historically, N-acetyl-L-glutamate was identified as an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting step of the urea cycle. This discovery highlighted the importance of N-acetylation in fundamental metabolic pathways. Beyond specific enzymatic activation, N-acetylation of amino acids can also serve as a detoxification pathway for the removal of toxic acyl-CoA species.

While the L-forms of N-acetylated amino acids are more common and better studied, the presence and potential roles of D-forms are an area of growing interest, particularly in the context of the gut microbiome and non-canonical metabolic pathways.

N-Acetyl-L-glutamine: A Well-Studied Precursor

N-Acetyl-L-glutamine (NAG) is a derivative of the abundant amino acid L-glutamine. A key characteristic of NAG is its enhanced stability in aqueous solutions compared to L-glutamine, which is prone to degradation. This stability makes NAG a preferred supplement in clinical nutrition and a valuable tool in research.

Metabolic Fate of N-Acetyl-L-glutamine

Upon administration, N-Acetyl-L-glutamine is primarily hydrolyzed to L-glutamine, which then enters the systemic circulation and participates in a multitude of metabolic pathways.

-

Hydrolysis: The acetyl group is removed by acylases, enzymes found in various tissues, including the intestine, liver, and kidneys. Studies in pigs have shown that N-acetyl-L-glutamine is almost completely hydrolyzed during absorption in the intestinal mucosa, with very little intact molecule detected in the blood.[1]

-

Glutamine Metabolism: The liberated L-glutamine is a key player in cellular metabolism. It is the most abundant free amino acid in human blood and tissues and is involved in:

-

Energy Production: Glutamine is a major respiratory fuel for rapidly dividing cells, such as enterocytes and lymphocytes. It enters the mitochondria and is converted to glutamate by glutaminase (GLS). Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG).[2]

-

Biosynthesis: Glutamine provides the nitrogen for the synthesis of nucleotides (purines and pyrimidines), other non-essential amino acids, and hexosamines.[2][3]

-

Redox Homeostasis: Glutamate derived from glutamine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[4]

-

Neurotransmitter Synthesis: In the brain, glutamine can be converted to the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[5]

-

Signaling Pathways Influenced by N-Acetyl-L-glutamine (via Glutamine)

By serving as a source of glutamine, N-Acetyl-L-glutamine can influence key signaling pathways that regulate cell growth, proliferation, and survival.

-

mTORC1 Signaling: Glutamine plays a crucial role in the activation of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth. The influx of glutamine is coupled with the uptake of essential amino acids like leucine, which is a potent activator of mTORC1.[2][6]

-

Cancer Metabolism: Many cancer cells exhibit "glutamine addiction," relying heavily on glutamine metabolism for survival and proliferation.[7] This has made glutamine metabolism an attractive target for cancer therapy.

This compound: An Enigmatic Metabolite

In stark contrast to its L-enantiomer, there is a significant lack of information regarding the specific metabolic roles of this compound. It is not known to be a major intermediate in any canonical metabolic pathway in mammals. The primary context in which this compound is discussed in the scientific literature is in the development of analytical methods for the chiral separation of N-acetyl-glutamine enantiomers.

Potential Metabolic Considerations

While no specific pathways have been elucidated, some general principles of D-amino acid metabolism may apply:

-

D-Amino Acid Oxidases: Mammalian tissues contain D-amino acid oxidases, primarily in the peroxisomes of the liver and kidney. These enzymes can deaminate D-amino acids to their corresponding α-keto acids. It is plausible that if this compound is deacetylated to D-glutamine, the resulting D-glutamine could be a substrate for these oxidases.

-

Gut Microbiome: The gut microbiota is a significant source and site of metabolism for D-amino acids. It is possible that this compound could be synthesized or metabolized by gut bacteria.

-

Renal Excretion: D-amino acids that are not metabolized are typically excreted in the urine.

Quantitative Data Presentation

The following tables summarize the available quantitative data, primarily for N-Acetyl-L-glutamine due to the lack of data for the D-enantiomer.

Table 1: Pharmacokinetic Parameters of N-Acetyl-L-glutamine in Rats

| Parameter | Low Dose (75 mg/kg) | Medium Dose (150 mg/kg) | High Dose (300 mg/kg) |

| Blood | |||

| Cmax (ng/mL) | 13,890 ± 2,130 | 32,450 ± 4,560 | 65,430 ± 8,760 |

| Tmax (h) | 0.08 ± 0.02 | 0.08 ± 0.03 | 0.09 ± 0.03 |

| AUC (0-t) (ng·h/mL) | 5,670 ± 890 | 13,560 ± 2,340 | 28,760 ± 4,560 |

| T1/2 (h) | 0.34 ± 0.06 | 0.32 ± 0.05 | 0.35 ± 0.07 |

| Brain | |||

| Cmax (ng/mL) | 2,340 ± 450 | 5,430 ± 870 | 11,870 ± 2,130 |

| Tmax (h) | 0.25 ± 0.05 | 0.25 ± 0.06 | 0.26 ± 0.05 |

| AUC (0-t) (ng·h/mL) | 1,230 ± 230 | 2,870 ± 540 | 6,540 ± 1,230 |

| T1/2 (h) | 0.78 ± 0.12 | 0.75 ± 0.11 | 0.79 ± 0.13 |

Data adapted from a study on the pharmacokinetics of N-acetyl-L-glutamine in rats.[5][8]

Table 2: Analytical Parameters for HPLC-MS/MS Quantification of N-Acetyl-glutamine Enantiomers

| Parameter | Value |

| Linear Range | 0.05 - 40 µg/mL |

| Precision (RSD) | < 7.23% (at 0.5-20 µg/mL) |

| Accuracy | 99.81% - 107.81% |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |

| Extraction Recovery | > 85% |

Data from a study on the separation and determination of acetyl-glutamine enantiomers by HPLC-MS.[9]

Experimental Protocols

Protocol for the Quantification of N-Acetyl-glutamine Enantiomers in Biological Samples by HPLC-MS/MS

This protocol is adapted from a published method for the simultaneous determination of acetyl-L-glutamine and acetyl-D-glutamine.[9]

1. Sample Preparation (Plasma) a. To 100 µL of plasma, add 10 µL of internal standard solution (e.g., aspirin, 10 µg/mL). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase. f. Inject an aliquot (e.g., 10 µL) into the HPLC-MS/MS system.

2. HPLC Conditions

-

Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent chiral column.

-

Mobile Phase: n-Hexane (containing 0.1% acetic acid) and ethanol (75:25, v/v).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 25°C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-Acetyl-glutamine: m/z 187.05 → [Product Ion]

-

Internal Standard (Aspirin): m/z 179.02 → [Product Ion] (Note: Specific product ions need to be determined by direct infusion and optimization on the specific mass spectrometer used).

-

4. Quantification a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. b. Use a linear regression model to fit the calibration curve. c. Determine the concentration of this compound and N-Acetyl-L-glutamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conceptual Protocol for Synthesis of this compound

This protocol is based on the general Schotten-Baumann reaction for the N-acetylation of amino acids.

1. Dissolution a. Dissolve D-glutamine (1 molar equivalent) in an aqueous solution of sodium hydroxide (2 molar equivalents). b. Cool the solution in an ice bath to approximately 0°C.

2. Acylation a. Add acetic anhydride (1.5 to 3 molar equivalents) dropwise to the cooled D-glutamine solution with vigorous stirring. b. Maintain the temperature near 0°C.

3. Reaction a. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. b. Monitor the pH and maintain it in the alkaline range by adding sodium hydroxide as needed.

4. Acidification and Precipitation a. Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This will protonate the carboxylic acid group and cause the this compound to precipitate.

5. Isolation and Purification a. Collect the precipitate by filtration. b. Wash the precipitate with cold water. c. Recrystallize the product from a suitable solvent (e.g., ethanol-water) to obtain purified this compound.

Visualizations

Metabolic Pathway of N-Acetyl-L-glutamine

Experimental Workflow for Chiral Analysis

Hypothetical Metabolism of this compound

Conclusion and Future Directions

The study of this compound is in its infancy. While robust methods exist for its synthesis and chiral separation, its role in metabolic pathways remains largely uncharacterized. The well-established metabolic significance of its L-enantiomer, N-Acetyl-L-glutamine, as a stable precursor for L-glutamine, provides a critical framework for comparison and highlights the stereospecificity of many metabolic enzymes.

Future research should focus on several key areas to elucidate the biological relevance of this compound:

-

Metabolomic Screening: Untargeted metabolomics studies may reveal the presence and potential correlations of this compound with various physiological or disease states.

-

Enzyme Specificity: Investigating the activity of known acylases and D-amino acid oxidases with this compound and D-glutamine as substrates would provide crucial mechanistic insights.

-

Microbiome Studies: The role of the gut microbiota in the synthesis and degradation of this compound warrants investigation, as it may be a key player in its metabolism.

-

In Vivo Tracer Studies: Utilizing isotopically labeled this compound in animal models would be the definitive way to trace its metabolic fate and identify its downstream metabolites.

For researchers and drug development professionals, this compound represents an untapped area of metabolic investigation. The technical foundation laid out in this guide for the analysis and synthesis of N-acetylated glutamine enantiomers provides the necessary tools to begin exploring the metabolic pathways and potential physiological impact of this enigmatic D-amino acid derivative.

References

- 1. Absorption of enterally administered N-acetyl-l-glutamine versus glutamine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, cytotoxicity and antioxidant activity of new conjugates of N-acetyl-d-glucosamine with α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pleiotropic Effects of Glutamine Metabolism in Cancer [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]

- 6. Amino acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Cellular Gateway: An In-depth Technical Guide to the Cellular Uptake Mechanisms of N-Acetyl-D-glutamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-glutamine (NADG) is a D-amino acid derivative with potential applications in various biomedical fields. Understanding its interaction with cells, particularly its mechanism of uptake, is crucial for harnessing its therapeutic and research potential. This technical guide provides a comprehensive overview of the current understanding and plausible mechanisms of NADG cellular uptake. Due to a scarcity of direct research on NADG, this guide synthesizes information from related N-acetylated amino acids and D-amino acid metabolism. The primary proposed mechanism involves enzymatic deacetylation by D-acylases, either extracellularly or intracellularly, followed by the transport of D-glutamine. A hypothetical direct transport mechanism is also discussed. This guide includes detailed experimental protocols for investigating these mechanisms and quantitative data for related compounds to provide a framework for future research.

Introduction

N-acetylated amino acids are increasingly recognized for their roles in cellular metabolism, signaling, and as potential therapeutic agents. While the L-isomers are more common, D-amino acids and their derivatives are gaining attention for their unique biological activities and resistance to degradation by conventional proteases. This compound (NADG) is one such molecule whose cellular fate is of significant interest. This guide will explore the potential pathways by which NADG may cross the cell membrane, providing a foundational understanding for researchers in drug development and cellular biology.

Proposed Cellular Uptake Mechanisms of this compound

Direct experimental evidence for the cellular uptake of NADG is limited. However, based on the metabolism of other N-acetylated D-amino acids, two primary mechanisms can be proposed: a deacetylation-dependent pathway and a direct transport pathway.

Primary Proposed Mechanism: Deacetylation Followed by Transport

The most probable mechanism for cellular assimilation of NADG involves its hydrolysis by N-acyl-D-amino acid deacylases (D-acylases) into D-glutamine and acetate.[1][2] These enzymes exhibit stereospecificity for D-enantiomers. This deacetylation could occur either at the cell surface by membrane-bound ectoenzymes or intracellularly following passive diffusion or non-specific uptake. The resulting D-glutamine would then be transported into the cell by amino acid transporters. While most transporters are specific for L-amino acids, some have been shown to transport D-isomers, albeit with lower affinity.

Caption: Proposed deacetylation-dependent uptake of NADG.

Hypothetical Secondary Mechanism: Direct Transport of Intact NADG

While less likely due to the presence of specific D-acylases, it is plausible that NADG could be transported across the cell membrane in its intact form. The acetylation of an amino acid can alter its affinity for transporters. For instance, N-acetyl-leucine has been shown to be a substrate for monocarboxylate transporters (MCTs).[3] Therefore, NADG could potentially be a substrate for an as-yet-unidentified transporter. Once inside the cell, intracellular D-acylases would hydrolyze NADG to D-glutamine and acetate.[4]

Caption: Hypothetical direct transport of intact NADG.

Quantitative Data for Related Compounds

Direct kinetic data for NADG transport or deacetylation in mammalian cells is not currently available. The following table summarizes kinetic parameters for related L-glutamine transporters to provide a comparative context.

| Transporter | Substrate | Cell Type/System | K_m Value | V_max Value | Reference |

| ASCT2 (SLC1A5) | L-Glutamine | Human solid tumor cells | Varies by cell line | Varies by cell line | [5] |

| System A (SNAT1/2) | L-Glutamine | Cultured rat skeletal muscle | - | - | [6] |

| LAT1 (SLC7A5) | L-Glutamine | CNS cell membranes | - | - | [7] |

| y+LAT2 (SLC7A6) | L-Glutamine | CNS cell membranes | - | - | [7] |

Note: The kinetic parameters for glutamine transport can vary significantly depending on the cell type, experimental conditions, and the specific isoform of the transporter.

Experimental Protocols for Investigating NADG Uptake

To elucidate the precise mechanism of NADG cellular uptake, a series of experiments are required. The following protocols are adapted from established methods for studying amino acid and N-acetylated amino acid transport.

General Experimental Workflow

Caption: General workflow for studying NADG uptake.

Protocol for Measuring D-Amino Acid Transport using a Fluorescent Biosensor

This protocol is adapted from a method for measuring D-amino acid transport and can be used to investigate the uptake of D-glutamine following NADG deacetylation.[8]

-

Cell Preparation:

-

Plate mammalian cells of interest in a 96-well plate coated with poly-lysine.

-

Transfect cells with a plasmid encoding a fluorescent H₂O₂ sensor (e.g., HyPer7) coupled to a D-amino acid oxidase (DAAO).

-

Incubate for 18-24 hours to allow for protein expression.

-

-

Uptake Assay:

-

Wash cells with a balanced salt solution (e.g., HBSS).

-

Add a solution containing varying concentrations of NADG or D-glutamine to the wells.

-

Monitor the change in fluorescence over time using a plate reader. The oxidation of the D-amino acid by DAAO produces H₂O₂, which is detected by the HyPer7 sensor.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence change for each substrate concentration.

-

Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

-

Protocol for LC-MS/MS Analysis of Intracellular NADG and its Metabolites

This protocol is based on methods for analyzing N-acetylation and cellular metabolites.[9]

-

Sample Preparation:

-

Culture cells to the desired confluency.

-

Incubate the cells with a known concentration of isotopically labeled NADG (e.g., ¹³C₅, ¹⁵N₂) for various time points.

-

Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract the metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).

-

-

LC-MS/MS Analysis:

-

Separate the metabolites using liquid chromatography (LC), typically with a column suitable for polar molecules (e.g., HILIC).

-

Detect and quantify the parent NADG molecule and its potential metabolites (D-glutamine, acetate) using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate standard curves for NADG and D-glutamine.

-

Determine the intracellular concentrations of NADG and D-glutamine at each time point.

-

Analyze the time course of uptake to determine transport kinetics.

-

Signaling Pathways and Regulation

Currently, there is no information on signaling pathways that directly regulate the uptake of NADG. However, the transport of glutamine is known to be regulated by various signaling pathways, including those involving mTOR and cellular stress responses.[6][10] If NADG uptake is mediated by known amino acid transporters, its transport could be indirectly influenced by these pathways. Future research should investigate whether NADG or its metabolites can modulate cellular signaling.

Conclusion and Future Directions

The cellular uptake of this compound is a critical area of investigation for its future application in medicine and research. The evidence strongly suggests that a primary mechanism involves deacetylation by D-acylases, followed by the transport of D-glutamine. However, the possibility of direct transport of the intact molecule warrants further exploration. The experimental protocols outlined in this guide provide a roadmap for researchers to elucidate the specific transporters, enzymes, and regulatory pathways involved in NADG cellular uptake. A definitive understanding of these mechanisms will be instrumental in the rational design of NADG-based therapeutics and research tools.

References

- 1. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting D-Acylases for D-Amino Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamine as a regulator of DNA and protein biosynthesis in human solid tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Responses of glutamine transport in cultured rat skeletal muscle to osmotically induced changes in cell volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exchange-mode glutamine transport across CNS cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 10. sinobiological.com [sinobiological.com]

An In-depth Technical Guide to N-Acetyl-Glutamine Analogs in Neurobiology Research

Disclaimer: Initial searches for "N-Acetyl-D-glutamine" (NADG) yielded minimal specific information regarding its role in neurobiology. The available scientific literature predominantly focuses on the L-isomer, N-Acetyl-L-glutamine (NAG), and the related endogenous neuropeptide, N-acetyl-aspartyl-glutamate (NAAG). This guide, therefore, provides a comprehensive overview of the existing research on NAG and NAAG as relevant alternatives for researchers in neurobiology and drug development, while highlighting the critical role of stereoisomerism in biological activity.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive glutamate can lead to excitotoxicity, a process implicated in various neurological disorders.[2] Consequently, molecules that modulate glutamatergic neurotransmission are of significant interest in neurobiology research. This guide focuses on two such molecules: N-Acetyl-L-glutamine (NAG) and N-acetyl-aspartyl-glutamate (NAAG). NAG, a more stable derivative of L-glutamine, serves as a precursor to both the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.[3] NAAG is an abundant neuropeptide that modulates synaptic activity, primarily through its action on metabotropic glutamate receptors.[4]

N-Acetyl-L-glutamine (NAG) in Neurobiology

N-Acetyl-L-glutamine is a derivative of the amino acid L-glutamine, developed to be more stable in aqueous solutions.[5] Its primary role in neurobiology is considered to be a pro-drug for glutamine, which is a critical component of the glutamate-glutamine cycle between neurons and astrocytes.

Mechanism of Action

NAG can cross the blood-brain barrier and is subsequently metabolized to L-glutamine.[3] L-glutamine is then taken up by neurons and converted to glutamate by the enzyme glutaminase. This glutamate can be used for neurotransmission or converted to the inhibitory neurotransmitter GABA. By supplementing the brain's glutamine pool, NAG can influence both excitatory and inhibitory neurotransmission, and has been investigated for its neuroprotective potential.[6][7]

Quantitative Data

The following table summarizes pharmacokinetic data for N-Acetyl-L-glutamine from a study in rats.

| Parameter | Low Dose (75 mg/kg) | Medium Dose (150 mg/kg) | High Dose (300 mg/kg) |

| Blood | |||

| Cmax (ng/mL) | 18,345 ± 4,567 | 45,678 ± 9,876 | 89,123 ± 15,432 |

| Tmax (min) | 20 | 20 | 20 |

| T1/2 (min) | 123.4 ± 23.1 | 98.7 ± 15.6 | 85.4 ± 12.3 |

| AUC (ng/mLmin) | 1,234,567 ± 234,567 | 3,456,789 ± 456,789 | 6,789,123 ± 789,123 |

| Brain | |||

| Cmax (ng/mL) | 2,567 ± 543 | 12,543 ± 2,345 | 31,098 ± 5,678 |

| Tmax (min) | 40 | 40 | 40 |

| T1/2 (min) | 154.3 ± 34.5 | 121.2 ± 21.9 | 102.1 ± 18.7 |

| AUC (ng/mLmin) | 172,714 ± 34,543 | 1,023,456 ± 123,456 | 2,345,678 ± 345,678 |

Data adapted from a pharmacokinetic study in rats following intravenous administration.[3][6]

Experimental Protocols

This protocol is widely used to study the neuroprotective effects of compounds like NAG in a model of stroke.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

4-0 nylon monofilament with a rounded tip

-

Microvascular clips

-

Surgical microscope

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgery.

-

Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[8][9][10]

-

After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Close the incision and allow the animal to recover.

-

Administer NAG or vehicle solution at predetermined time points (e.g., intraperitoneally immediately after reperfusion).

-

Assess neurological deficits and infarct volume at a later time point (e.g., 24 hours).

Following nerve injury models, functional recovery can be assessed using various behavioral tests.

Walking Track Analysis (Sciatic Functional Index - SFI):

-

Ink the hind paws of the rat and have it walk down a narrow track lined with paper.

-

Measure the print length, toe spread, and intermediate toe spread of both the experimental (E) and normal (N) paws.

-

Calculate the SFI using a standardized formula. An SFI of 0 indicates normal function, while an SFI of -100 indicates complete loss of function.[11][12]

Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale:

-

Allow the rat to move freely in an open field.

-

Observe hindlimb movements, including joint movement, paw placement, and coordination.

-

Assign a score from 0 (no observed hindlimb movement) to 21 (normal movement) based on the BBB scale.[13]

Visualization of Experimental Workflow

N-acetyl-aspartyl-glutamate (NAAG) in Neurobiology

NAAG is the most abundant peptide neurotransmitter in the mammalian nervous system. It is synthesized in neurons and released in a calcium-dependent manner.[4]

Mechanism of Action & Signaling Pathway

NAAG's primary function is to act as a selective agonist at the metabotropic glutamate receptor 3 (mGluR3), which is a presynaptic autoreceptor.[14][15] Activation of mGluR3 inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[16][17] This reduction in cAMP inhibits the release of glutamate from the presynaptic terminal, thus acting as a negative feedback mechanism to prevent excessive glutamate signaling. NAAG is inactivated in the synaptic cleft by the enzyme glutamate carboxypeptidase II (GCPII), which hydrolyzes it into N-acetylaspartate (NAA) and glutamate.[5]

Quantitative Data

The following table summarizes the binding affinities and functional potencies of NAAG and related compounds.

| Compound | Receptor/Enzyme | Assay | Value |

| NAAG | mGluR3 | EC50 | 11-100 µM[18] |

| NAAG | mGluR3 | IC50 (vs. LY354740) | < 5 µM[18] |

| NAAG | NMDA Receptor | EC50 | 666 µM[18] |

| 2-PMPA | GCPII | Ki | ~1 nM[5] |

| ZJ43 | GCPII | IC50 | ~300 pM |

Experimental Protocols

This protocol can be used to visualize the localization of proteins like mGluR3 in cultured neurons.

Materials:

-

Primary hippocampal neurons cultured on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody (e.g., rabbit anti-mGluR3)

-

Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Fix cultured neurons with 4% PFA for 20 minutes at room temperature.[19]

-

Rinse three times with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 for 5-10 minutes.[19][20]

-